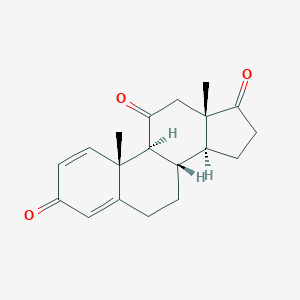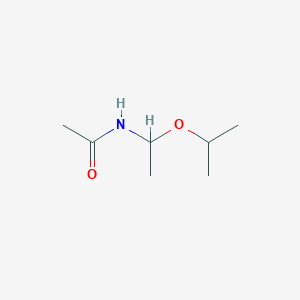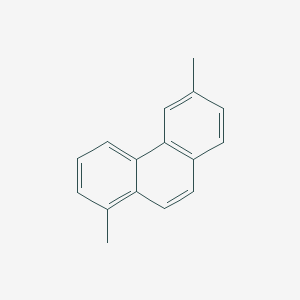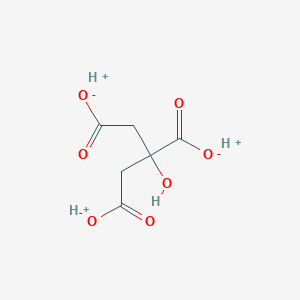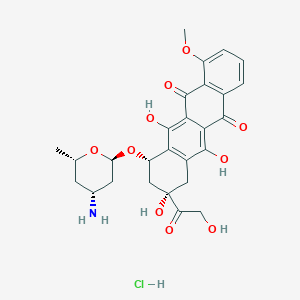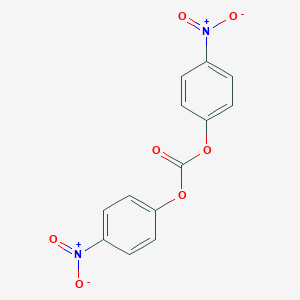
ビス(4-ニトロフェニル)カーボネート
概要
説明
Bis(4-nitrophenyl) carbonate, with the chemical formula C14H9NO7 and CAS registry number 5070-13-3, is a white crystalline solid known for its use as a reagent in organic synthesis . This compound is characterized by its nitrophenyl groups attached to a carbonate moiety. It is commonly used in the preparation of esters and carbonates, as well as in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Bis(4-nitrophenyl) carbonate has a wide range of applications in scientific research:
作用機序
Target of Action
Bis(4-nitrophenyl) carbonate primarily targets amino acids and amines . It is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are crucial in peptide synthesis, serving as intermediates in the formation of peptide bonds.
Mode of Action
The compound interacts with its targets through a process known as carbonylation . In this reaction, Bis(4-nitrophenyl) carbonate reacts with amines or amino acids to form symmetrical and unsymmetrical ureas . This reaction is facilitated by the presence of a catalyst .
Biochemical Pathways
The primary biochemical pathway affected by Bis(4-nitrophenyl) carbonate is the peptide synthesis pathway . The compound serves as a peptide coupling reagent, facilitating the formation of peptide bonds between amino acids. This is crucial for the synthesis of proteins, which are essential for numerous biological functions.
Pharmacokinetics
It is known that the compound is soluble in chloroform and tetrahydrofuran , suggesting that it may be well-absorbed in environments where these solvents are present.
Result of Action
The primary result of the action of Bis(4-nitrophenyl) carbonate is the formation of 4-nitrophenyl esters of N-protected amino acids and symmetrical and unsymmetrical ureas . These compounds are crucial intermediates in peptide synthesis, facilitating the formation of peptide bonds and ultimately leading to the synthesis of proteins.
Action Environment
The action of Bis(4-nitrophenyl) carbonate is influenced by several environmental factors. The compound is sensitive to moisture , suggesting that its stability and efficacy may be reduced in humid environments. Additionally, the compound’s reactivity may be influenced by the presence of certain solvents, as it is soluble in chloroform and tetrahydrofuran . Finally, the compound’s reactivity may be enhanced by the presence of a catalyst .
生化学分析
Biochemical Properties
Bis(4-nitrophenyl) carbonate plays a significant role in biochemical reactions. It is used in the synthesis of 4-nitrophenyl active esters of amino acids . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through the formation of ureas and esters .
Molecular Mechanism
The molecular mechanism of Bis(4-nitrophenyl) carbonate involves its reaction with amines to form ureas . This reaction is facilitated by the presence of the nitrophenyl groups, which act as leaving groups, allowing the formation of urea linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, Bis(4-nitrophenyl) carbonate is known to be moisture sensitive
Metabolic Pathways
It is known to be used in the synthesis of 4-nitrophenyl active esters of amino acids
準備方法
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) carbonate can be synthesized through the reaction of 4-nitrophenol with phosgene or bis(trichloromethyl) carbonate in the presence of a base such as sodium hydroxide . The reaction typically involves the use of a phase transfer catalyst like tetraethylammonium bromide to optimize the interfacial diffusive reaction . The optimal conditions for this synthesis include a reaction temperature of 25°C and a sodium hydroxide concentration of 17%, resulting in a high yield of up to 95.2% .
Industrial Production Methods: In industrial settings, bis(4-nitrophenyl) carbonate is produced using similar methods but on a larger scale. The use of recoverable solvents like dichloromethane and efficient phase transfer catalysts ensures high yield and purity .
化学反応の分析
Types of Reactions: Bis(4-nitrophenyl) carbonate undergoes various types of reactions, including:
Substitution Reactions: It reacts with amines to form ureas and with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to produce 4-nitrophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the synthesis of symmetrical and unsymmetrical ureas.
Alcohols: Used in the preparation of esters.
Bases: Sodium hydroxide is commonly used in the hydrolysis reaction.
Major Products:
Ureas: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Nitrophenol: Produced during hydrolysis.
類似化合物との比較
Bis(pentafluorophenyl) carbonate: Another activated carbonate used in similar applications.
4-Nitrophenyl chloroformate: Used in the preparation of activated esters.
Bis(4-nitrophenyl) phosphate: Employed in the synthesis of phosphate esters.
Uniqueness: Bis(4-nitrophenyl) carbonate is unique due to its high reactivity and versatility in forming both symmetrical and unsymmetrical ureas and esters. Its nitrophenyl groups significantly enhance its electrophilicity, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
bis(4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQROXDOHKANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198755 | |
| Record name | Bis(4-nitrophenyl)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5070-13-3 | |
| Record name | Bis(4-nitrophenyl) carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5070-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl)carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005070133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl) carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-nitrophenyl)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-nitrophenyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-nitrophenyl) carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR53CW8U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(4-nitrophenyl) carbonate?
A1: Bis(4-nitrophenyl) carbonate has the molecular formula C13H8N2O7 and a molecular weight of 304.22 g/mol. []
Q2: What spectroscopic techniques are used to characterize Bis(4-nitrophenyl) carbonate?
A2: Researchers commonly employ Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy to characterize BNPC. [, ] These techniques provide insights into the vibrational modes of the molecule, aiding in structural analysis.
Q3: How does Bis(4-nitrophenyl) carbonate activate hydroxyl groups in supports for enzyme immobilization?
A3: BNPC reacts with hydroxyl groups on supports like Sepharose Cl-4B and Fractogel HW75F under anhydrous conditions. [, ] This reaction forms reactive carbonate esters on the support surface, enabling covalent immobilization of enzymes like Protein A, urease, β-galactosidase, glucose oxidase, and trypsin. [, ]
Q4: Can Bis(4-nitrophenyl) carbonate be used for synthesizing other compounds?
A4: Yes, BNPC serves as a versatile reagent in various synthetic applications. It acts as a coupling agent in peptide synthesis, [, , ] enables the formation of carbamate-linked cytosines, [] and facilitates the synthesis of acyclic adenine 8,N-anhydronucleosides. []
Q5: How does Bis(4-nitrophenyl) carbonate contribute to Lithium-Sulfur battery technology?
A5: When used as an additive in the electrolyte of Lithium-Sulfur batteries, BNPC reacts with soluble lithium polysulfides (Li2Sx). [] This reaction generates insoluble polysulfides, effectively suppressing polysulfide dissolution – a major challenge hindering the performance of these batteries.
Q6: What is the role of Bis(4-nitrophenyl) carbonate in polymer synthesis?
A6: BNPC acts as a monomer in the synthesis of optically active polycarbonates. [, ] It reacts with diols, such as those derived from binaphthol or spirobifluorene, to form polycarbonates with unique chiral properties and potential applications in materials science.
Q7: What is the mechanism of aminolysis of Bis(4-nitrophenyl) carbonate?
A7: The aminolysis of BNPC with secondary alicyclic amines proceeds through a concerted mechanism. [] This means that the bond formation with the amine and bond breaking with the leaving group occur simultaneously in a single step.
Q8: How does the reaction mechanism of Bis(4-nitrophenyl) carbonate compare to its thionocarbonate analogs?
A8: Unlike the concerted mechanism observed for BNPC, the aminolysis of its thionocarbonate analogs, Bis(4-nitrophenyl) thionocarbonate (BNPTOC) and Methyl 4-nitrophenyl thionocarbonate (MNPTOC), proceeds through a stepwise mechanism involving a tetrahedral intermediate. []
Q9: How do micellar environments influence the hydrolysis rate of Bis(4-nitrophenyl) carbonate?
A9: The hydrolysis rate of BNPC is affected by the type of micelles present. While cationic and zwitterionic micelles show similar inhibitory effects on the hydrolysis, anionic micelles like SDS demonstrate a more complex behavior depending on the reaction mechanism. [] Studies in microemulsions further highlight the impact of the interfacial environment on the hydrolysis kinetics. []
Q10: Have computational methods been employed to study Bis(4-nitrophenyl) carbonate?
A10: Yes, computational chemistry techniques, such as density functional theory (DFT), are used to study BNPC. [, ] These methods help predict and understand the molecule's geometry, electronic properties, vibrational frequencies, and nonlinear optical (NLO) behavior.
Q11: Are there any alternatives to Bis(4-nitrophenyl) carbonate for specific applications?
A11: Yes, several alternatives to BNPC exist, particularly in the context of activating hydroxyl groups for immobilization. These alternatives include p-nitrophenylacrylate, methacryloyl chloride, and the aza-arenophilic ligand. [] The choice of the most suitable reagent depends on the specific application, desired reaction conditions, and target molecule properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


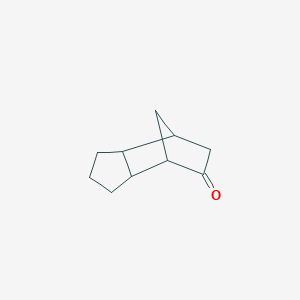
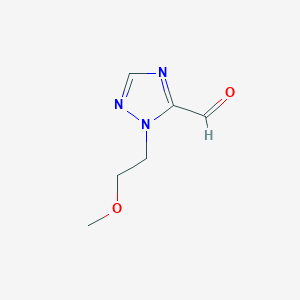
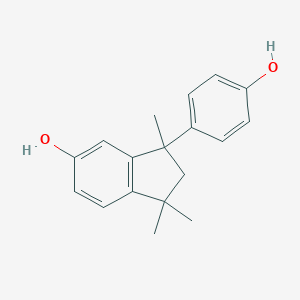


![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)

